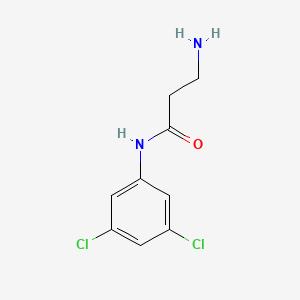

3-amino-N-(3,5-dichlorophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(3,5-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-6-3-7(11)5-8(4-6)13-9(14)1-2-12/h3-5H,1-2,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTFIYIUMLTOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-amino-N-(3,5-dichlorophenyl)propanamide

A retrosynthetic analysis provides a logical framework for planning the synthesis. The most straightforward disconnection of the target molecule is at the amide bond. This C-N bond cleavage simplifies the structure into two more readily available or synthesizable starting materials: 3,5-dichloroaniline (B42879) and 3-aminopropanoic acid (also known as β-alanine).

This approach suggests that the forward synthesis will involve an amide coupling reaction between these two precursors or their activated derivatives. To ensure a successful and high-yielding reaction, protecting groups may be necessary, particularly on the amino group of 3-aminopropanoic acid , to prevent unwanted side reactions such as self-polymerization.

Precursor Synthesis and Intermediate Derivatization Strategies

3,5-Dichloroaniline is a key aromatic amine precursor. It is a colorless solid, though commercial samples may appear colored. wikipedia.org Several synthetic routes have been established for its production, originating from different starting materials.

One common industrial method involves the hydrogenation of 3,5-dichloronitrobenzene . wikipedia.org Another approach starts from 1,3,5-trichlorobenzene , which reacts with benzophenone (B1666685) imine in the presence of a palladium catalyst, followed by acid hydrolysis to yield the desired aniline. quickcompany.in A more complex, multi-step method begins with 2,4-dichloroaniline , which undergoes bromination, followed by a sequence of diazotization and ammonification to arrive at the final product. google.com Additionally, 3,5-dichloroaniline can be produced through the dechlorination of 2,3,5,6-tetrachloroaniline using a palladium-on-charcoal catalyst under high pressure and temperature. prepchem.com

Table 1: Comparison of Selected Synthetic Routes to 3,5-Dichloroaniline

| Method | Starting Material(s) | Key Reagents/Conditions | Reported Yield |

|---|---|---|---|

| Hydrogenation | 3,5-Dichloronitrobenzene | H₂, Fe₂O₃-based catalyst | High |

| Dechlorination | 2,3,5,6-Tetrachloroaniline | H₂, Pd/C catalyst, HCl, H₂SO₄, 250°C, 200 atm | 89% prepchem.com |

| From 2,4-Dichloroaniline | 2,4-Dichloroaniline | 1. Br₂ 2. NaNO₂, Ethanol 3. NH₃, Catalyst | Not specified google.com |

This table is based on available research data and is not exhaustive.

3-Aminopropanoic acid (β-alanine) is the second essential precursor. bldpharm.com For its use in amide bond formation, it is often derivatized to enhance reactivity and prevent undesirable side reactions. A common strategy is to protect the amino group, for example, as an N-Boc (tert-butyloxycarbonyl ) derivative. This allows the carboxyl group to be selectively activated for coupling.

The synthesis of substituted 3-aminopropanoic acid derivatives can be achieved through various methods. One enantioselective approach involves the reaction of enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones with electrophilic aminomethylating agents. rsc.org This allows for the controlled introduction of the amino group. For the parent compound, direct protection of commercially available β-alanine is the most common and efficient strategy for preparing it for subsequent coupling reactions.

Amide Bond Formation Techniques

The crucial step in the synthesis of This compound is the formation of the amide linkage. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. rsc.org

Classical methods for amide bond formation have been refined over decades. A primary technique involves converting the carboxylic acid (or its N-protected derivative) into a more reactive species.

Acid Chloride Method : The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride . The resulting acyl chloride readily reacts with the amine (3,5-dichloroaniline ) in the presence of a non-nucleophilic base to form the amide bond.

Carbodiimide Method : Reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used to activate carboxylic acids. luxembourg-bio.com The reaction proceeds through a highly reactive O-acylisourea intermediate. To improve yields and minimize side reactions like racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included to trap the intermediate as a more stable active ester. rsc.orgluxembourg-bio.com

To overcome limitations of classical methods, such as waste generation and potential for side reactions, a new generation of coupling reagents has been developed. vub.be These reagents are known for their high efficiency, mild reaction conditions, and suppression of epimerization. wikipedia.org

Onium Salt Reagents : This class includes aminium/uronium salts (e.g., HATU , HBTU , HCTU ) and phosphonium (B103445) salts (e.g., PyBOP , PyAOP ). luxembourg-bio.com These reagents react with the carboxylic acid in the presence of a base to form an activated species in situ, which then rapidly reacts with the amine. HATU, in particular, is noted for its high coupling efficiency. wikipedia.org

Propanephosphonic Acid Anhydride (B1165640) (T3P®) : T3P® has emerged as a powerful and green coupling reagent. It effectively activates the carboxylic acid, and its byproducts are water-soluble, which greatly simplifies the purification process. wikipedia.org It has demonstrated superiority in certain syntheses with high yields and low epimerization. wikipedia.org

Table 2: Comparison of Selected Modern Amidation Reagents

| Reagent (Acronym) | Full Name | Advantages |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, fast reaction times, low racemization. luxembourg-bio.comwikipedia.org |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Effective and widely used coupling reagent. luxembourg-bio.comwikipedia.org |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt reagent, good for sterically hindered couplings. luxembourg-bio.comwikipedia.org |

| T3P® | Propanephosphonic acid anhydride | Water-soluble byproducts, high yields, low epimerization, suitable for large-scale synthesis. wikipedia.org |

This table highlights common modern reagents and their general advantages in peptide and amide synthesis.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of specific stereoisomers of chiral molecules is a significant focus in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. For analogs of this compound, which possesses a chiral center at the C3 position, several asymmetric synthetic strategies can be employed. The (R)-enantiomer, (R)-3-Amino-3-(3,5-dichlorophenyl)propanamide, is commercially available, indicating that scalable enantioselective syntheses have been developed. bldpharm.com

One common approach to obtaining chiral β-amino acids and their derivatives is through the use of chiral pool starting materials, such as α-amino acids. mdpi.com For instance, a derivative of an enantiomerically pure amino acid like (R)-serine can be modified to introduce the desired 3,5-dichlorophenyl group. ineosopen.org Another powerful method is the asymmetric hydrogenation or reduction of a suitable prochiral precursor. For example, a β-keto amide or an enamine derived from 3-oxo-N-(3,5-dichlorophenyl)propanamide could be subjected to enantioselective reduction using a chiral catalyst, such as a ruthenium- or rhodium-based complex with chiral ligands.

Enzyme-catalyzed reactions also offer a highly selective route to chiral amines. Imine reductases (IREDs) are capable of the asymmetric reduction of imines and the reductive amination of ketones with high enantioselectivity. researchgate.net A potential enzymatic route to a chiral analog could involve the dynamic kinetic resolution-reductive amination of a corresponding 2-(3,5-dichlorophenyl)propanal derivative. researchgate.net Furthermore, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the asymmetric synthesis of N-arylated aspartic acids, which are structurally related to the target molecule, by catalyzing the addition of arylamines to fumarate. scispace.com This highlights the potential of biocatalysis in generating chiral building blocks for these propanamide structures.

A novel stereoselective synthesis for (R)-3-aminotetradecanoic acid involved the enantioselective reduction of an ynone to a propargylic alcohol, which was then converted to a protected propargylic amine. researchgate.net A similar strategy could be envisioned for the synthesis of chiral this compound analogs.

Table 1: Potential Stereoselective Synthesis Strategies for Chiral Analogs

| Method | Description | Potential Precursor | Key Reagents/Catalysts |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a C=C or C=N bond in a prochiral molecule. | 3-(3,5-dichlorophenyl)-N-(3,5-dichlorophenyl)acrylamide | Chiral Rh or Ru complexes (e.g., with BINAP) |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Racemic this compound | Lipases, proteases |

| Chiral Pool Synthesis | Use of readily available enantiopure starting materials. | L- or D-Aspartic acid | Organometallic reagents |

| Asymmetric Amination | Introduction of an amino group to a prochiral substrate. | N-(3,5-dichlorophenyl)cinnamamide | Chiral catalysts |

Post-Synthetic Modifications and Functional Group Interconversions on the Propanamide Backbone

Post-synthetic modification is a powerful strategy to diversify a core molecular scaffold, allowing for the introduction of various functional groups to modulate physicochemical and biological properties. rsc.org The this compound backbone offers several sites for such modifications, primarily at the terminal amino group and potentially on the amide nitrogen or the aliphatic chain.

The primary amino group is a versatile handle for a wide range of chemical transformations. It can undergo N-alkylation, N-acylation, sulfonylation, and reductive amination with aldehydes or ketones to introduce a variety of substituents. For instance, reaction with an acyl chloride or anhydride would yield the corresponding N-acyl derivative. Three-component protein modification strategies using mercaptobenzaldehyde derivatives to target primary amines could be adapted for this small molecule, enabling the one-pot introduction of diverse functionalities. nih.gov

Functional group interconversions can also be performed on the propanamide backbone. For example, if a hydroxyl group were present on the aliphatic chain in an analog, it could be converted to other functional groups through standard organic transformations. rsc.org While direct modification of the amide bond itself is challenging, it is possible to hydrolyze the amide to the corresponding carboxylic acid (3-amino-3-(3,5-dichlorophenyl)propanoic acid) and 3,5-dichloroaniline. This carboxylic acid could then be re-coupled with different anilines or amines to generate a library of analogs.

Table 2: Potential Post-Synthetic Modifications

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

|---|---|---|

| N-Acylation | Acyl chloride, base | N-acylamino |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkylated amine |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Amide Hydrolysis | Strong acid or base, heat | Carboxylic acid and aniline |

Catalytic Approaches in the Synthesis of Related Propanamide Systems

Catalytic methods are central to modern organic synthesis, offering efficient and often more environmentally friendly routes to complex molecules. The synthesis of propanamides and related amide structures can benefit significantly from various catalytic systems.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds. organic-chemistry.orgnih.gov For instance, the amidation of aryl halides with amides can be achieved using palladium catalysts. A related approach could involve the palladium-catalyzed coupling of 3,5-dichloroaniline with a suitable 3-aminopropanoic acid derivative. organic-chemistry.orgnih.gov More directly, palladium-catalyzed reactions of aryl halides with isocyanides provide a route to amides. organic-chemistry.orgnih.gov

Rhodium-catalyzed reactions have also emerged as powerful tools for C-H activation and the formation of amide bonds. For example, rhodium(III)-catalyzed intramolecular annulations involving amide-directed C-H activations have been developed for the synthesis of complex heterocyclic systems. rsc.org While not a direct synthesis of the target molecule, this chemistry highlights the potential for rhodium catalysis in modifying related structures. More relevant is the rhodium-catalyzed homologation of amides, which allows for the extension of the carbon chain, a process that could be adapted to synthesize analogs of this compound with different chain lengths. nih.govresearchgate.net

Furthermore, the synthesis of β-keto amides, which can be precursors to β-amino amides, has been achieved through the aminoacylation of β-enamino amides. nih.gov This method provides access to functionalized β-keto amides that can then be reduced to the corresponding β-amino amides. Catalytic synthesis of N-unprotected heterocycles from aldehydes using SnAP (stannyl amine protocol) reagents has also been developed, showcasing catalytic methods for forming C-N bonds in related systems. nih.gov

Table 3: Catalytic Reactions for Amide Synthesis

| Catalyst Type | Reaction | Relevance |

|---|---|---|

| Palladium | Buchwald-Hartwig amination | Formation of the N-aryl amide bond from 3,5-dichloroaniline and a propanamide precursor. organic-chemistry.orgnih.gov |

| Rhodium | C-H activation/amination | Potential for direct synthesis or modification of the aryl group. nih.gov |

| Copper | Ullmann condensation | Alternative to palladium for N-aryl bond formation. |

| Lewis Acids | Ritter Reaction | Potential one-pot synthesis from an alkene, a nitrile, and a carbonyl compound. |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic techniques are indispensable for probing the molecular architecture of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-amino-N-(3,5-dichlorophenyl)propanamide, distinct signals corresponding to each type of proton in a unique chemical environment are expected. The delocalization of lone pair electrons from the nitrogen atom of the amide to the carbonyl group can lead to restricted rotation around the C-N bond, which may result in more complex spectra. pku.edu.cn

The expected signals would include:

Aromatic Protons: The dichlorophenyl ring would exhibit signals in the aromatic region (typically δ 7.0-8.0 ppm). The two protons on the ring are chemically equivalent, and the proton para to the amide linkage would appear as a distinct signal.

Amide Proton (-NH-): A broad singlet is anticipated for the amide proton, typically in the downfield region (δ 8.0-9.5 ppm). Its chemical shift can be sensitive to solvent and concentration.

Aliphatic Protons (-CH₂CH₂-): The two methylene (B1212753) groups of the propanamide chain would likely appear as two distinct multiplets, integrating to two protons each. The methylene group adjacent to the carbonyl group would be expected to resonate at a lower field (δ 2.5-3.0 ppm) compared to the methylene group adjacent to the amino group (δ 3.0-3.5 ppm) due to the differing electronic effects of the adjacent functional groups.

Amino Protons (-NH₂): The protons of the primary amine would likely appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, temperature, and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the wider range of chemical shifts in ¹³C NMR compared to ¹H NMR, it is expected that each unique carbon atom in this compound would produce a distinct signal. libretexts.org

Expected chemical shifts are:

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically between δ 170-185 ppm. libretexts.org

Aromatic Carbons: The carbons of the dichlorophenyl ring would appear in the aromatic region (δ 125-150 ppm). libretexts.org The carbons bearing the chlorine atoms would be shifted downfield, while the carbon attached to the amide nitrogen would also show a characteristic shift.

Aliphatic Carbons (-CH₂CH₂-): The two methylene carbons would be found in the aliphatic region of the spectrum, with the carbon adjacent to the carbonyl group appearing at a lower field than the carbon adjacent to the amino group.

2D-NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments made in the 1D spectra. COSY would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the two methylene groups in the propanamide chain. HSQC would establish the correlation between each proton and the carbon to which it is directly attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 125 - 150 |

| Amide NH | 8.0 - 9.5 | - |

| -C(=O)CH₂- | 2.5 - 3.0 | 35 - 45 |

| -CH₂NH₂ | 3.0 - 3.5 | 40 - 50 |

| -NH₂ | Variable | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. wpmucdn.comorgchemboulder.com The secondary amide N-H stretch would appear as a single band in a similar region. orgchemboulder.comblogspot.com

C=O Stretching (Amide I band): A strong absorption band for the amide carbonyl group is expected around 1680-1630 cm⁻¹. blogspot.com

N-H Bending (Amide II band): A band in the region of 1640-1550 cm⁻¹ is characteristic of the N-H bending vibration of the secondary amide. blogspot.com

C-N Stretching: The stretching vibration of the C-N bond in the amide and the aromatic amine would appear in the fingerprint region.

C-Cl Stretching: The presence of the dichlorophenyl group would give rise to C-Cl stretching vibrations, typically in the lower frequency region of the spectrum.

Raman Spectroscopy

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The C=C stretching vibrations of the dichlorophenyl ring would be expected to produce strong signals in the Raman spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3200 (two bands) |

| Secondary Amide (-NH-) | N-H Stretch | 3350 - 3180 (one band) |

| Carbonyl (-C=O) | C=O Stretch (Amide I) | 1680 - 1630 |

| Secondary Amide (-NH-) | N-H Bend (Amide II) | 1640 - 1550 |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, which is indicative of a dichlorinated compound.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group. libretexts.org Expected fragments would include ions resulting from the loss of the propanamine side chain or cleavage of the amide bond. docbrown.info For instance, a prominent peak corresponding to the [O=C-NH₂]⁺ fragment at m/z 44 is often observed in the mass spectra of primary amides. docbrown.info

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. jfda-online.comnih.gov The purity of the compound would be determined by the percentage of the total peak area that corresponds to the main component.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For halogenated aromatic compounds, GC can be a powerful analytical tool. gcms.cz Given the likely boiling point of this compound, GC analysis might be feasible, potentially with derivatization of the amino group to enhance volatility and thermal stability. A halogen-specific detector could provide high selectivity for this compound. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. indexcopernicus.com While specific DFT studies performed on 3-amino-N-(3,5-dichlorophenyl)propanamide are not widely available in the reviewed literature, the standard methodologies provide a clear framework for what such an analysis would entail.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Following optimization, an analysis of the molecule's electronic structure, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region with the highest probability of finding the most energetic electrons. It is associated with the molecule's ability to donate electrons. In a compound like this, the HOMO is likely localized on the electron-rich regions, such as the amino group or the dichlorophenyl ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that is capable of accepting electrons. The location of the LUMO indicates potential sites for nucleophilic attack. batistalab.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Prediction

After geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. nih.gov These calculations determine the normal modes of vibration, where all atoms in the molecule move in a synchronized, harmonic motion. Each vibrational mode corresponds to a specific frequency, which can be correlated with absorption bands in experimental IR or Raman spectra. This allows for the theoretical prediction and interpretation of the molecule's spectroscopic signature, aiding in its identification and structural confirmation. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. researchgate.netresearchgate.net It provides a description of the molecule in terms of localized, Lewis-like bonding structures (bonds, lone pairs). wikipedia.orgwisc.edu

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Models)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). While no specific docking studies involving this compound were found, this technique would be essential for exploring its potential biological activity. researchgate.net The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. This theoretical model can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex, offering insights into its potential mechanism of action as an enzyme inhibitor or receptor modulator. smolecule.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would model the movements of its atoms, revealing its conformational flexibility and stability. This analysis can show how different parts of the molecule, such as the propanamide chain and the dichlorophenyl ring, move relative to each other and identify the most populated and energetically favorable conformations. Such simulations are crucial for understanding how the molecule's shape might change in different environments and how these changes could affect its ability to interact with biological targets. nih.gov

Prediction of Physicochemical Descriptors via Computational Methods (e.g., XlogP, Collision Cross Section)

Computational methods are routinely used to predict key physicochemical properties that are important for chemical and pharmaceutical research. For this compound, several descriptors have been predicted.

XlogP , a measure of lipophilicity, is predicted to be 1.9 for this compound. uni.lu This value suggests a moderate level of lipophilicity. Another related compound, 3-amino-3-(3,5-dichlorophenyl)propan-1-ol, has a predicted XlogP of 1.7. uni.lu

Collision Cross Section (CCS) is a measure of the molecule's size and shape in the gas phase. Predicted CCS values for various adducts of this compound have been calculated. uni.lu These values are useful for identification in ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 233.02429 | 148.2 |

| [M+Na]⁺ | 255.00623 | 156.9 |

| [M-H]⁻ | 231.00973 | 150.9 |

| [M+NH₄]⁺ | 250.05083 | 166.9 |

| [M+K]⁺ | 270.98017 | 151.4 |

Data sourced from PubChemLite. uni.lu

QSAR (Quantitative Structure-Activity Relationship) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. asianpubs.orgnih.gov For a compound like this compound, a QSAR study would involve synthesizing a library of related analogs and correlating their measured activities with calculated molecular descriptors.

Research Findings: Although a specific QSAR model for this compound has not been published, we can hypothesize a model based on studies of similar amide and anilide series. nih.govswarthmore.edu For instance, a QSAR analysis of antitumor heterocyclic amides revealed that molecular volume, hydrophobicity, and the presence of ionizable groups were critical for activity. nih.gov Another study on diaryl urea (B33335) derivatives identified molecular size, branching, aromaticity, and polarizability as key factors influencing inhibitory activity. nih.gov

A hypothetical QSAR model for analogs of this compound might explore descriptors such as:

Electronic Descriptors: Charges on the aromatic carbons and amide nitrogen, dipole moment. The electron-withdrawing nature of the two chlorine atoms would significantly influence the electronic properties of the phenyl ring.

Steric Descriptors: Molecular weight, volume, and surface area. The substitution pattern on the phenyl ring and the length of the aminopropanamide side chain would be varied to probe steric requirements.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity. The dichlorophenyl group contributes significantly to the compound's hydrophobicity.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Based on these principles, a hypothetical QSAR model could be developed. The statistical robustness of such a model would be validated using methods like cross-validation (Q²) and a high conventional correlation coefficient (R²). frontiersin.orgresearchgate.net

| Model Type | Hypothetical Activity | Key Molecular Descriptors | Statistical Parameters (Hypothetical) | Interpretation |

|---|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Antitumor | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Q² = 0.75, R² = 0.92 | Suggests that bulky substituents are disfavored near the amide linker, while electronegative groups on the phenyl ring enhance activity. |

| 2D-QSAR (MLR) | Antifungal | LogP, Molar Refractivity, Sum of Atomic Polarizabilities | R² = 0.85, SEE = 0.21 | Indicates that activity is positively correlated with lipophilicity and polarizability, guiding modifications to the side chain. |

Pharmacophore Modeling and Virtual Screening for Analog Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. nih.govdergipark.org.tr This model can then be used as a 3D query to screen large virtual databases of compounds to find new potential hits (virtual screening). nih.govnih.gov

Research Findings: For this compound, a ligand-based pharmacophore model could be generated if a set of active analogs were known. mdpi.com Alternatively, if a target protein structure were identified, a structure-based pharmacophore could be derived from the key interaction points in the binding site. frontiersin.org

A hypothetical pharmacophore model for this compound would likely include:

Two Hydrogen Bond Acceptors (HBA): Corresponding to the carbonyl oxygen of the amide and the lone pairs of the amino group nitrogen.

One Hydrogen Bond Donor (HBD): The N-H group of the amide linkage and the primary amine.

One Aromatic Ring (AR): The 3,5-dichlorophenyl group.

One Hydrophobic (HY) feature: Also associated with the dichlorophenyl ring, which is crucial for van der Waals interactions.

Studies on other anilide derivatives have successfully used such models. For example, a pharmacophore model for 8-anilide theophylline (B1681296) derivatives identified key structural features for bronchodilator activity. nih.gov Similarly, a model for fatty acid amide hydrolase (FAAH) inhibitors consisted of two hydrogen-bond acceptors, one aromatic hydrophobic unit, and one aromatic ring feature. researchgate.net

Once a robust pharmacophore model is established, it can be used for virtual screening of compound libraries (like the ZINC database) to identify novel scaffolds that match the pharmacophoric features. researchgate.net The retrieved "hits" would then be prioritized for synthesis and biological testing, accelerating the discovery of new analogs. mdpi.com

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) 1 | Amide Carbonyl Oxygen | Interaction with donor groups (e.g., Lys, Arg) in a receptor active site. |

| Hydrogen Bond Donor (HBD) | Amide N-H | Interaction with acceptor groups (e.g., Asp, Glu) in a receptor active site. |

| Aromatic Ring (AR) | 3,5-Dichlorophenyl Moiety | Pi-pi stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Feature (HY) | Dichlorophenyl Moiety | Interaction with hydrophobic pockets in a receptor. |

| Hydrogen Bond Acceptor (HBA) 2 | Primary Amine (Side Chain) | Interaction with donor groups in the active site. |

Molecular and Biochemical Interaction Studies in Vitro Systems

Investigation of Molecular Target Binding

The initial step in characterizing a compound's mechanism of action involves identifying its molecular targets. This is typically achieved through binding assays.

Receptor Binding Assays: These assays would determine if 3-amino-N-(3,5-dichlorophenyl)propanamide binds to specific receptors. This is often done using radioligand binding assays, where a known radioactive ligand for a receptor of interest is competed off by the test compound. A reduction in radioactivity bound to the receptor would indicate that this compound interacts with the receptor.

Enzyme Inhibition: To assess if the compound inhibits any enzymes, a variety of enzyme inhibition assays would be performed. These assays measure the activity of a specific enzyme in the presence and absence of the compound. A decrease in enzyme activity would suggest an inhibitory effect. For instance, given its structural similarity to other propanamide compounds, it might be screened against a panel of enzymes to identify potential targets.

Cellular Pathway Modulation Studies

Once a molecular target is identified, the next step is to understand how the compound's interaction with this target affects cellular processes.

Protein Interaction Assays: These assays, such as co-immunoprecipitation or pull-down assays, can reveal if the compound induces or disrupts interactions between proteins within a signaling pathway.

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or microarray analysis would be employed to determine if the compound alters the expression of genes downstream of its molecular target. This provides a broader view of the cellular response to the compound.

Allosteric Modulation Mechanisms of Action

It is possible that this compound does not bind to the primary (orthosteric) site of a receptor or enzyme but instead binds to a secondary (allosteric) site. Allosteric modulators can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the effect of the endogenous ligand. nih.gov

To investigate this, functional assays would be conducted in the presence of a known agonist or substrate. An allosteric modulator would alter the dose-response curve of the primary ligand. For example, a PAM would shift the curve to the left, indicating potentiation, while a NAM would shift it to the right, indicating inhibition. nih.gov

Enzyme-Catalyzed Reactions and Amidase Activity Investigations for Related Compounds

While no specific data exists for this compound, research on structurally related compounds can offer insights. For example, the herbicide Propanil, which is N-(3,4-dichlorophenyl)propanamide, is known to be metabolized in soil and by microorganisms through the action of amidase enzymes. These enzymes hydrolyze the amide bond, releasing 3,4-dichloroaniline.

Future research on this compound would likely involve similar investigations to determine its metabolic fate and whether it is a substrate for amidases or other enzymes. This would be crucial for understanding its stability and potential metabolites in biological systems.

Structure Activity Relationship Sar and Analog Design Principles

Systematic Modification of the Amino Group

N-Alkylation and N-Arylation: The primary amine can undergo reactions such as N-alkylation or N-arylation. Reductive alkylation can convert the primary amine into secondary or tertiary amines without changing its charge state. nih.gov N-arylation, the introduction of an aromatic ring, can be achieved through various catalytic methods. researchgate.net These modifications can influence the compound's hydrogen bonding capacity, lipophilicity, and steric profile, which in turn can affect its binding to biological targets. For instance, the conversion to a tertiary amine might reduce or eliminate hydrogen bond donating ability while increasing steric bulk. researchgate.net

Acylation: Acylation of the amino group to form amides is another common modification. nih.gov This transformation changes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor. The nature of the acyl group (e.g., acetyl, benzoyl) can be varied to explore the impact of different substituents on activity.

Table 1: Examples of Amino Group Modifications and Their Potential Impact

| Modification Type | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|

| N-Alkylation (e.g., with methyl iodide) | Secondary or Tertiary Amine | Increases steric bulk, alters basicity, modifies hydrogen bonding capacity. |

| N-Arylation (e.g., with a phenyl group) | N-Aryl Amine | Introduces a large, hydrophobic group, potentially enabling π-π stacking interactions. |

| Acylation (e.g., with acetic anhydride) | Amide | Removes basicity, introduces a hydrogen bond acceptor (carbonyl), increases molecular weight. |

Exploration of Substitutions on the Phenyl Ring and Their Electronic/Steric Impact

The 3,5-dichloro substitution pattern on the phenyl ring is a critical feature of the parent compound. Exploring other substitutions on this ring can provide valuable information about the electronic and steric requirements for activity.

Electronic Effects: The chlorine atoms at the 3 and 5 positions are electron-withdrawing groups. Replacing them with other substituents can modulate the electronic nature of the aromatic ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can further decrease the electron density of the ring.

Electron-Donating Groups (EDGs): Groups such as methyl (-CH3), methoxy (B1213986) (-OCH3), or amino (-NH2) can increase the ring's electron density.

Studies on analogous N-phenyl derivatives have shown that electron-withdrawing substituents on the phenyl ring can enhance biological activity in certain contexts. nih.gov The electronic properties of these substituents influence factors like the pKa of the amide N-H and the molecule's ability to participate in electrostatic or dipole-dipole interactions.

Steric Effects: The size and shape of the substituents on the phenyl ring also play a crucial role.

Small Substituents: Replacing chlorine with smaller atoms like fluorine can probe the importance of atomic size at these positions.

Bulky Substituents: Introducing larger groups like tert-butyl or phenyl can explore the steric tolerance of the binding site. A mismatch in size can lead to steric hindrance and a loss of activity.

Table 2: Impact of Phenyl Ring Substitutions

| Substituent (X) at 3,5-positions | Electronic Effect | Steric Effect | Potential SAR Implication |

|---|---|---|---|

| -F (Fluoro) | Electron-withdrawing | Small | Investigates the effect of high electronegativity with minimal steric change. |

| -CH3 (Methyl) | Electron-donating | Moderate | Probes the impact of increased electron density and moderate bulk. |

| -OCH3 (Methoxy) | Electron-donating | Moderate | Introduces a hydrogen bond acceptor and alters electronic properties. |

| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | Bulky | Examines the effect of a lipophilic, electron-poor group. |

By systematically varying the substituents on the phenyl ring, researchers can map the electronic and steric requirements of the target, guiding the design of analogs with improved properties.

Variation of the Propanamide Backbone Length and Stereochemistry

Backbone Length: Varying the length of the alkyl chain can alter the distance and spatial orientation between the terminal amino group and the dichlorophenyl ring.

Shortening the chain to an ethanamide or acetamide (B32628) derivative would bring the functional groups closer together.

Lengthening the chain to a butanamide or pentanamide (B147674) derivative would increase the distance between them.

This exploration helps to determine the optimal distance required for effective binding. In some systems, even a single methylene (B1212753) group difference can drastically alter activity. wikipedia.org

Stereochemistry: If a substituent is introduced on the propanamide backbone, it can create a chiral center. For example, methylation at the alpha-carbon of the propanamide would result in (R)- and (S)-enantiomers. The biological activity of these enantiomers can differ significantly, indicating a stereospecific interaction with the target. In a related series of propanamide antagonists, the (S)-configuration was found to be markedly more potent than the (R)-isomer, highlighting the importance of stereochemistry for activity. researchgate.net

The synthesis of stereochemically pure isomers, such as (R)-3-amino-3-(3,5-dichlorophenyl)propanamide, allows for the investigation of the specific spatial arrangement required for biological function. bldpharm.com

Table 3: Propanamide Backbone Modifications

| Modification | Example | Potential Impact |

|---|---|---|

| Chain Length Variation | N-(3,5-dichlorophenyl)butanamide | Alters the distance between key functional groups. |

| Introduction of Stereocenter | (R)-2-methyl-3-amino-N-(3,5-dichlorophenyl)propanamide | Allows for probing of stereospecific interactions at the binding site. |

Bioisosteric Replacements within the Chemical Compound Structure

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile.

Reverse Amide: Swapping the CO and NH groups can alter the hydrogen bonding pattern and susceptibility to enzymatic cleavage.

Thioamide: Replacing the carbonyl oxygen with sulfur can change the electronic properties and hydrogen bonding capabilities of the group.

Triazole: A 1,2,4-triazole (B32235) ring can act as a stable, non-hydrolyzable amide bond mimic. nih.gov The synthesis of such analogs often involves multi-step procedures. nih.gov

Phenyl Ring Bioisosteres: The 3,5-dichlorophenyl ring can be replaced by other aromatic or heteroaromatic systems to investigate the importance of the phenyl core.

Pyridine: Replacing the phenyl ring with a dichloropyridine ring, such as in 4-amino-3,5-dichloropyridine (B195902) derivatives, introduces a nitrogen atom which can act as a hydrogen bond acceptor and alters the electronic distribution. nih.gov

Pyrimidine or Triazine: These nitrogen-containing heterocycles can also serve as bioisosteres, offering different arrangements of hydrogen bond donors and acceptors. mdpi.com

Table 4: Examples of Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Amide (-CONH-) | Reverse Amide (-NHCO-) | Alters hydrogen bonding pattern and metabolic stability. |

| Amide (-CONH-) | 1,2,4-Triazole | Provides a non-hydrolyzable and geometrically similar mimic. |

| 3,5-Dichlorophenyl | 3,5-Dichloropyridinyl | Introduces a hydrogen bond acceptor (ring nitrogen) and modifies electronics. |

Conformational Preferences and Their Influence on Molecular Recognition

The three-dimensional shape (conformation) of 3-amino-N-(3,5-dichlorophenyl)propanamide is critical for its ability to bind to a biological target. The molecule is flexible due to several rotatable single bonds in the propanamide linker.

Computational methods, such as molecular modeling and conformational analysis, can be used to predict the low-energy conformations of the molecule. These predicted structures can then be used in docking studies to visualize how the molecule might fit into a binding site. For example, the angle between the plane of the phenyl ring and the propanamide chain can be a critical determinant of binding affinity. In related structures, a significant twist between aromatic rings has been observed and can be crucial for activity. mdpi.com

Understanding the preferred conformations can explain why certain structural modifications lead to a loss or gain of activity. For instance, introducing a bulky group might restrict rotation around a key bond, locking the molecule into an unfavorable conformation for binding. Conversely, a modification that pre-organizes the molecule into its bioactive conformation could enhance its potency.

Environmental Fate and Biotransformation Pathways Non Human Systems

Photolytic Degradation Mechanisms in Aqueous and Solid Matrices

No information available in the searched scientific literature.

Microbial Degradation Pathways and Metabolite Identification in Model Systems (e.g., soil, water)

No information available in the searched scientific literature.

Identification of Microbial Strains Involved in Biotransformation

No information available in the searched scientific literature.

Characterization of Enzymes Responsible for Degradation (e.g., Amidases)

No information available in the searched scientific literature.

Hydrolytic Stability and Chemical Degradation under Environmental Conditions

No information available in the searched scientific literature.

Analysis of Degradation Products and Intermediates

No information available in the searched scientific literature.

Analytical Methodologies for Research and Environmental Monitoring

Development of Sensitive Detection and Quantification Methods

The effective monitoring of "3-amino-N-(3,5-dichlorophenyl)propanamide" relies on analytical techniques that offer high sensitivity and specificity. Given its chemical structure, which includes a dichlorinated phenyl ring and an amino group, methods developed for similar compounds, such as chloroanilines and other aromatic amines, are highly applicable.

Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS)

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of trace organic compounds like "this compound" due to its exceptional sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique for the analysis of polar and thermally labile compounds, a category that "this compound" likely falls into. The compound can be readily ionized using electrospray ionization (ESI), typically in the positive ion mode, which is effective for molecules containing amino groups. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which provides a high degree of selectivity and reduces matrix interference. For analogous compounds like 3,5-dichloroaniline (B42879), LC-MS/MS methods have been successfully developed for their determination in complex matrices such as chives, achieving low limits of detection. ekb.egrsc.org

A typical LC-MS/MS method for a related compound, 3,5-dichloroaniline, in chives involved the following parameters:

Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a small amount of formic acid to improve peak shape and ionization efficiency) is often employed.

Ionization Mode: Electrospray ionization in positive mode (ESI+).

Mass Spectrometry: A triple quadrupole mass spectrometer operating in SRM mode. ekb.egrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): For less polar and thermally stable derivatives of "this compound," or for the parent compound if it is sufficiently volatile, GC-MS can be a powerful analytical tool. Derivatization may be necessary to improve the volatility and thermal stability of the analyte. For instance, chloroanilines are often derivatized before GC-MS analysis. nih.gov The use of a mass selective detector provides high confidence in the identification of the target compound based on its mass spectrum.

Spectrophotometric and Electrochemical Detection Methods

While less common for routine quantitative analysis compared to mass spectrometry, spectrophotometric and electrochemical methods can offer alternative or complementary approaches for the detection of "this compound."

Spectrophotometric Methods: UV-Vis spectrophotometry can be utilized for the determination of aromatic amines. libretexts.orgrsc.org The aromatic ring in "this compound" will exhibit characteristic UV absorbance. The sensitivity and selectivity of UV-Vis methods can be enhanced through derivatization reactions that produce colored compounds. For instance, primary aromatic amines can be diazotized and coupled with a suitable agent to form an intensely colored azo dye, which can then be measured colorimetrically. arcjournals.org

Electrochemical Detection: Electrochemical methods, such as voltammetry and amperometry, are known for their high sensitivity, rapid response, and relatively low cost. azolifesciences.com The aromatic amine group in "this compound" is electrochemically active and can be oxidized at a suitable electrode surface. The electrochemical oxidation of chloroanilines has been studied, providing a basis for the development of electrochemical sensors for related compounds. rsc.org The specificity of electrochemical detection can be significantly higher than UV detection when coupled with liquid chromatography. rsc.org

Sample Preparation Techniques for Complex Matrices (e.g., soil, water, in vitro biological media)

The accurate quantification of "this compound" in diverse and complex matrices requires efficient sample preparation to extract the analyte and remove interfering substances.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples like water. For polar compounds, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are often effective. mdpi.com The selection of the appropriate sorbent material is critical and depends on the physicochemical properties of the analyte.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a popular sample preparation technique for the analysis of pesticide residues in food and environmental samples. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step with salts, and a cleanup step using dispersive solid-phase extraction (d-SPE). For the analysis of related compounds like 3,5-dichloroaniline in chives, a modified QuEChERS method has been successfully applied. ekb.egrsc.org The cleanup step often employs a combination of sorbents such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols. ekb.eg

Liquid-Liquid Extraction (LLE): LLE is a classical extraction method that can be used for the separation of analytes from a liquid sample into an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.

For soil samples, extraction is typically performed with an organic solvent or a mixture of solvents, sometimes with the aid of sonication to improve extraction efficiency. azolifesciences.com The subsequent cleanup steps are similar to those used for other complex matrices.

Method Validation for Accuracy, Precision, and Limits of Detection

The validation of an analytical method is essential to ensure the reliability and reproducibility of the results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following tables present typical validation data for the analysis of 3,5-dichloroaniline, a structurally related compound, which can serve as a reference for methods developed for "this compound."

Table 1: Method Validation Parameters for the Analysis of 3,5-Dichloroaniline in Chives by LC-MS/MS

| Parameter | Value | Reference |

| Linearity (R²) | > 0.996 | ekb.egrsc.org |

| Accuracy (Recovery %) | 78.2 - 98.1% | ekb.egrsc.org |

| Precision (RSD %) | 1.4 - 11.9% | ekb.egrsc.org |

| LOD (µg/kg) | 1.0 | ekb.egrsc.org |

| LOQ (µg/kg) | 3.0 | ekb.egrsc.org |

This data is for the analysis of 3,5-dichloroaniline and serves as an illustrative example.

Table 2: Method Validation Parameters for the Analysis of Chloroanilines in Water by HS-GC-MS

| Parameter | Value | Reference |

| Linearity | Good in the tested range | nih.gov |

| Accuracy (Recovery %) | 86.0 - 131% | nih.gov |

| Precision (RSD %) | 3.0 - 20% | nih.gov |

| LOD (µg/L) | 0.03 - 0.3 | nih.gov |

This data is for a range of chloroanilines and serves as an illustrative example.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Routes with Enhanced Efficiency or Sustainability

The synthesis of complex molecules like 3-amino-N-(3,5-dichlorophenyl)propanamide typically relies on multi-step organic pathways. Standard methods for forming the propanamide core involve condensation reactions between a propanoic acid derivative and an amine or the reaction of propionyl chloride with an amine. fiveable.me However, future research could focus on developing more efficient and environmentally benign synthetic strategies.

Promising areas for exploration include:

Catalyst-Free Methodologies: Inspired by the synthesis of other propanamide derivatives, catalyst-free sonosynthesis in aqueous media presents a sustainable alternative to traditional methods, potentially reducing reliance on hazardous solvents and catalysts. wikipedia.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of complex heterocyclic amides. nih.govnih.gov This technique could be adapted to produce this compound and its derivatives more efficiently.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Approach | Potential Advantages | Key Considerations | Relevant Precursors |

|---|---|---|---|

| Traditional Condensation | Well-established chemistry | Often requires harsh conditions or coupling agents | 3-aminopropanoic acid, 3,5-dichloroaniline (B42879) nih.gov |

| Microwave-Assisted Reaction | Reduced reaction times, higher yields | Requires specialized equipment, optimization of parameters | N-arylsuccinimides, aminoguanidine (B1677879) nih.gov |

| Sonosynthesis | Environmentally friendly (uses water as solvent), catalyst-free | Scalability may be a challenge | Urea (B33335), propanoic acid wikipedia.org |

| Convergent Synthesis | High efficiency, simplified purification | Requires careful planning of multi-step fragment synthesis | Separately prepared amine and acid fragments |

Design of Advanced Derivatives with Tailored Molecular Interactions

The structure of this compound serves as a versatile scaffold for creating advanced derivatives. biosynth.com By systematically modifying its functional groups, new compounds with tailored properties for specific applications, such as in materials science or as bioactive agents, can be designed.

Key strategies for derivatization include:

Molecular Hybridization: This approach involves combining the structural features of the parent compound with other pharmacophores or functional moieties. This strategy has been successfully used to create novel herbicidal agents from enamino diketone skeletons. mdpi.com

Substitution on the Phenyl Ring: Altering the position or nature of the halogen substituents on the phenyl ring can significantly impact the molecule's electronic properties and steric profile. The difference in biological activity between dichlorodiphenyltrichloroethane (DDT) and its less toxic metabolite dichlorodiphenyldichloroethane (DDD) illustrates the importance of such subtle structural changes. wikipedia.orgacs.org

Modification of the Amino and Amide Groups: The primary amine and the amide linkage are key sites for hydrogen bonding and can be alkylated, acylated, or incorporated into heterocyclic systems to modulate solubility, stability, and intermolecular interactions. nih.gov The development of N-benzylidene derivatives of other complex amines has led to compounds with significant antitumoral activity. nih.gov

Table 2: Potential Sites for Molecular Modification and Their Predicted Impact

| Modification Site | Type of Modification | Potential Impact on Molecular Interactions |

|---|---|---|

| 3-Amino Group | Alkylation, Acylation, Schiff base formation | Alters basicity, hydrogen bonding capacity, and steric bulk. |

| N-(3,5-dichlorophenyl) Group | Change of substituent position (e.g., to 2,6- or 3,4-dichloro), replacement of chlorine with other halogens | Modifies electronic distribution, hydrophobicity, and potential for halogen bonding. |

| Propanamide Backbone | Introduction of chiral centers, conformational constraints (e.g., cyclization) | Affects molecular shape, flexibility, and potential for stereospecific interactions. |

Utilization of the Compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. Given its distinct functional groups, this compound and its future derivatives could be developed as chemical probes. While no biological activity has been reported for this specific compound, its structural components are present in many bioactive molecules.

Probing Enzyme Active Sites: The dichlorophenylpropanamide structure is reminiscent of herbicides like propanil, which acts by inhibiting photosynthesis in weeds. wikipedia.orgnih.gov This suggests that derivatives of this compound could be synthesized to probe the active sites of enzymes, potentially identifying new inhibitors for metabolic or signaling pathways.

Investigating Protein-Ligand Interactions: The compound features both hydrogen bond donors (amine and amide N-H) and acceptors (amide C=O), as well as a hydrophobic dichlorophenyl ring. This combination of features could facilitate binding to various biological targets. Advanced derivatives could be used to study protein-ligand interactions and inform the design of more potent and selective molecules, similar to how triazine derivatives have been used to investigate pyruvate (B1213749) dehydrogenase kinases (PDKs) in cancer research. mdpi.com

The development of this compound as a chemical probe would require systematic screening and biological evaluation, but its structure provides a promising starting point for such endeavors.

Contribution to Understanding Propanamide Chemistry and Dichlorophenyl Compound Behavior

Studying this compound can provide deeper insights into the fundamental chemistry of its constituent parts: the propanamide group and the dichlorophenyl moiety.

Propanamide Chemistry: Propanamide itself is a polar, water-soluble molecule capable of strong hydrogen bonding, which gives it a higher boiling point than its corresponding carboxylic acid. fiveable.me It serves as a versatile intermediate in organic synthesis. solubilityofthings.com Investigating the reactivity of the amide in this specific, more complex molecule—for instance, in reactions like the Hofmann rearrangement to form an ethylamine (B1201723) derivative—can expand the known chemical space of amide reactions. wikipedia.org

Dichlorophenyl Compound Behavior: Dichlorophenyl groups are common in agrochemicals and pharmaceuticals. mdpi.comsolubilityofthings.com These compounds are often characterized by their chemical stability and hydrophobicity, which can lead to environmental persistence and bioaccumulation, as famously documented for DDT. acs.orgsolubilityofthings.com Studying the physicochemical properties of this compound, such as its solubility and partitioning behavior, can contribute to a better understanding of how the combination with a flexible, polar side chain modifies the typical behavior of dichlorinated aromatic compounds. solubilityofthings.com

| Dichlorophenyl | Hydrophobic, chemically stable, electron-withdrawing solubilityofthings.com | Increases lipophilicity, influences electronic properties, potential for bioaccumulation. |

Methodological Advancements in Computational and Spectroscopic Characterization

Future research on this compound will benefit from and contribute to advancements in analytical methodologies.

Computational Chemistry: In silico methods are invaluable for predicting the properties of new molecules. For this compound, computational tools can predict its 3D structure, molecular orbitals, and spectroscopic signatures. uni.lu Predicted Collision Cross Section (CCS) values, calculated using methods like CCSbase, can aid in its identification in complex mixtures via ion mobility-mass spectrometry. uni.lu Furthermore, Density Functional Theory (DFT) calculations can be employed to model reaction pathways for its synthesis, providing insights into transition states and reaction energetics, as has been done for other synthetic processes. researchgate.net

Spectroscopic Characterization: A full spectroscopic characterization would be essential. This would involve standard techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). nih.gov Advanced techniques could also be applied. For example, high-resolution rotational spectroscopy, used to characterize complex molecules like 3-aminoisoxazole (B106053) for astronomical detection, could provide exceptionally precise structural data by accounting for subtle intramolecular motions. mdpi.com High-resolution gas chromatography-mass spectrometry (GC-MS) would be critical for identifying the parent compound and any potential metabolites or degradation products in biological or environmental samples. researchgate.netresearchgate.net

Table 4: Applicable Characterization Techniques

| Technique | Type of Information Provided | Relevance for Future Research |

|---|---|---|

| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Detailed structural connectivity and chemical environment of atoms nih.gov | Confirms identity and purity of synthetic products and derivatives. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns researchgate.net | Essential for molecular confirmation and structural elucidation of novel derivatives. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O) nih.gov | Verifies key chemical bonds in the molecule. |

| Computational Modeling (e.g., DFT) | Predicted geometry, electronic properties, spectral data researchgate.net | Guides synthetic efforts and interpretation of experimental data. |

| X-ray Crystallography | Precise 3D atomic arrangement in the solid state nih.gov | Provides definitive structural proof and insight into intermolecular packing. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.